N-[(2,5-dichloro-3-pyridyl)carbonyl]-N'-(4-methoxyphenyl)thiourea
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2,5-dichloro-3-pyridyl)carbonyl]-N’-(4-methoxyphenyl)thiourea typically involves the reaction of 2,5-dichloro-3-pyridinecarboxylic acid chloride with 4-methoxyaniline in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate isocyanate, which then reacts with thiourea to yield the final product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure high purity and yield .
Chemical Reactions Analysis
Types of Reactions
N-[(2,5-dichloro-3-pyridyl)carbonyl]-N’-(4-methoxyphenyl)thiourea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chlorine atoms on the pyridyl ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted pyridyl derivatives.
Scientific Research Applications
N-[(2,5-dichloro-3-pyridyl)carbonyl]-N’-(4-methoxyphenyl)thiourea has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of N-[(2,5-dichloro-3-pyridyl)carbonyl]-N’-(4-methoxyphenyl)thiourea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with binding sites. These interactions can modulate various biochemical pathways, leading to the observed biological effects .
Comparison with Similar Compounds
Similar Compounds
- N-[(2,5-dichloro-3-pyridyl)carbonyl]-N’-(4-methylphenyl)thiourea
- N-[(2,5-dichloro-3-pyridyl)carbonyl]-N’-(4-ethoxyphenyl)thiourea
- N-[(2,5-dichloro-3-pyridyl)carbonyl]-N’-(4-chlorophenyl)thiourea
Uniqueness
N-[(2,5-dichloro-3-pyridyl)carbonyl]-N’-(4-methoxyphenyl)thiourea is unique due to the presence of the methoxy group on the phenyl ring, which can influence its chemical reactivity and biological activity. This structural feature may enhance its binding affinity to certain molecular targets and improve its overall efficacy in various applications .
Properties
Molecular Formula |
C14H11Cl2N3O2S |
---|---|
Molecular Weight |
356.2 g/mol |
IUPAC Name |
2,5-dichloro-N-[(4-methoxyphenyl)carbamothioyl]pyridine-3-carboxamide |
InChI |
InChI=1S/C14H11Cl2N3O2S/c1-21-10-4-2-9(3-5-10)18-14(22)19-13(20)11-6-8(15)7-17-12(11)16/h2-7H,1H3,(H2,18,19,20,22) |
InChI Key |
YFBIUMIFEASXAL-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=S)NC(=O)C2=C(N=CC(=C2)Cl)Cl |
Origin of Product |
United States |
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